(S)-Vigabatrin, chemically known as (S)-Vigabatrin, is a synthetic amino acid derivative [, , , , , , , , , , , , , , ] studied extensively for its biological activity and potential applications in scientific research. While structurally similar to the naturally occurring neurotransmitter γ-aminobutyric acid (GABA) [], (S)-Vigabatrin exhibits distinct properties that make it a valuable tool in various research fields.
Synthesis from Pyrrole: This method utilizes pyrrole as a starting material, converting it to the key intermediate 3,4-didehydropyrohomoglutamate and subsequently to (S)-Vigabatrin [].
Iridium-Catalyzed Allylic Amination: This strategy involves the enantioselective amination of allylic carbonates containing functionalized side chains, using an iridium catalyst [, ].
Nitrone Umpolung: This approach utilizes readily available D-glyceraldehyde and employs a samarium diiodide-induced reductive coupling of the corresponding nitrone with alkyl acrylates [].
Glycal Chemistry: This route explores the potential of D-glucose or D-galactose as chiral starting materials, applying the Ferrier rearrangement to construct the 4-aminohexenoic acid framework [].
Methionine as a Chiral Pool: This method utilizes the readily available amino acid (R)-methionine as a chiral starting material to access a key pyrrolidone intermediate, offering a potentially scalable approach [].
(S)-Vigabatrin possesses a simple yet crucial molecular structure for its activity. It features a six-carbon chain with an amino group at the fourth carbon and a terminal vinyl group. The (S) configuration at the chiral center distinguishes it from its (R)-enantiomer. This specific stereochemistry is crucial for its interaction with biological targets, particularly enzymes [].
The primary mechanism of action of (S)-Vigabatrin involves the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T) [, , , ], a key enzyme responsible for the degradation of GABA in the brain. By inhibiting GABA-T, (S)-Vigabatrin prevents GABA breakdown, leading to an increase in GABA concentration in the central nervous system []. This increased GABAergic activity is believed to be responsible for its observed biological effects.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: